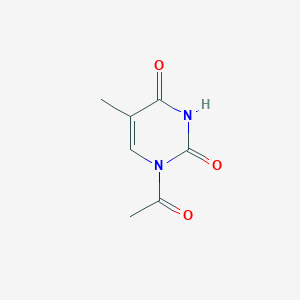
Acetylthymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylthymine is a chemically modified derivative of thymine, a canonical nucleobase in DNA. The acetylation of thymine introduces an acetyl group (-COCH₃) at a specific position, altering its physicochemical properties and functional applications. This modification is frequently employed in oligonucleotide synthesis to study DNA interactions, site-specific cleavage, and molecular recognition .
In the context of genomic research, this compound has been integrated into oligonucleotides as part of solid-phase synthesis protocols. For example, Strobel et al. utilized a thymidine 5'-O-DMT-methylthymidine:EDTA:this compound conjugate to enable site-specific DNA cleavage via triple helix formation, highlighting its role in targeted genetic engineering .
相似化合物的比较
Thymine
Thymine, the unmodified parent compound, serves as a foundational nucleobase in DNA. Key differences include:
- Structure : Acetylthymine features an acetyl group, whereas thymine has a methyl group at the 5-position and a hydroxyl group at the 4-position.
- Function : Thymine pairs with adenine via hydrogen bonding, while this compound’s bulky acetyl group disrupts standard base pairing, making it useful for probing DNA structure or inhibiting replication.
- Applications : Thymine is essential for genetic coding, whereas this compound is primarily used in synthetic oligonucleotides for research (e.g., DNA cleavage studies) .
Methylthymidine
Methylthymidine, another thymine derivative, introduces a methyl group at the 5'-position of the ribose sugar. Comparisons include:
- Modification Site : Methylthymidine modifies the sugar moiety, while this compound modifies the base.
- Biological Impact : Methylation in thymidine (e.g., 5-methylcytosine in DNA) is associated with epigenetic regulation, whereas acetylation in this compound is leveraged for steric hindrance in molecular probes .
EDTA-Conjugated Thymidine Derivatives
EDTA (ethylenediaminetetraacetic acid) conjugates, such as those described by Strobel et al., are designed for metal ion chelation to enable DNA cleavage. Contrasts with this compound include:
- Functionality : EDTA derivatives facilitate enzymatic or chemical cleavage via metal-ion coordination, whereas this compound may disrupt helices through steric effects.
- Applications : EDTA-thymidine conjugates are used in footprinting assays, while this compound is tailored for sequence-specific targeting .
Acetylated Nucleobases (e.g., Acetylcytosine)
Acetylcytosine, an acetyl-modified cytosine, shares functional parallels with this compound:
- Utility : Acetylcytosine is studied in epigenetic modifications, while this compound is applied in oligonucleotide engineering for structural studies .
Data Table: Comparative Properties of Thymine Derivatives
| Property | Thymine | This compound | Methylthymidine | EDTA-Thymidine Conjugate |
|---|---|---|---|---|
| Molecular Weight | 126.11 g/mol | ~168.14 g/mol* | 242.23 g/mol | ~500–700 g/mol* |
| Modification Type | None | Base acetylation | Sugar methylation | Chelator conjugation |
| Primary Application | DNA coding | DNA cleavage probes | Epigenetic studies | Metal-ion-mediated cleavage |
| Solubility | Moderate | Low (hydrophobic) | Moderate | High (polar EDTA group) |
Research Findings and Challenges
- This compound in DNA Cleavage : Strobel’s work demonstrates that this compound-integrated oligonucleotides enable sequence-specific DNA cleavage, leveraging triple helix formation and steric disruption .
- Analytical Challenges: As noted in Guidance on Chemical Analysis (), identifying this compound in complex mixtures requires advanced techniques like HPLC-MS due to its structural similarity to thymine.
- Knowledge Gaps: Direct comparative studies between this compound and analogs like acetylcytosine are scarce, necessitating further research into their biochemical interactions.
属性
CAS 编号 |
13251-16-6 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
1-acetyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-9(5(2)10)7(12)8-6(4)11/h3H,1-2H3,(H,8,11,12) |
InChI 键 |
YBXJEAPQVULNKE-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















